molecular formula C20H16F3N5O2S2 B14921948 N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide

Cat. No.: B14921948
M. Wt: 479.5 g/mol
InChI Key: TXEUXHZXFHFVMR-UHFFFAOYSA-N
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Description

N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multi-step organic reactions. Common steps may include:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Functional groups such as the aminocarbonyl, isopropyl, and thienyl groups are introduced through various substitution reactions.

    Final assembly: The trifluoromethyl group and carboxamide moiety are added in the final steps to complete the synthesis.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Controlled reaction environments: Temperature, pressure, and solvent conditions are carefully controlled.

    Purification techniques: Techniques such as chromatography and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N2-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-A]pyrimidines: Other compounds in this class with different substituents.

    Thienyl derivatives: Compounds with thienyl groups but different core structures.

    Trifluoromethyl compounds: Compounds with trifluoromethyl groups but different overall structures.

Uniqueness

N~2~-[3-(Aminocarbonyl)-5-isopropyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H16F3N5O2S2

Molecular Weight

479.5 g/mol

IUPAC Name

N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H16F3N5O2S2/c1-9(2)14-6-10(17(24)29)19(32-14)26-18(30)12-8-16-25-11(13-4-3-5-31-13)7-15(20(21,22)23)28(16)27-12/h3-9H,1-2H3,(H2,24,29)(H,26,30)

InChI Key

TXEUXHZXFHFVMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F)C(=O)N

Origin of Product

United States

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